3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-8-4-6-11(7-5-8)14-12(15)9(2)10(3)13-14/h4-7,13H,1-3H3 |
InChI Key |
NDUCHUYVFWZTON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction conditions include a temperature range of 0-78°C and a reaction time of 1-16 hours, yielding the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol exhibits notable pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study: Analgesic Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibited significant analgesic effects in animal models. The study utilized a formalin-induced pain model to evaluate the efficacy of the compound, showing a dose-dependent reduction in pain response compared to control groups .
Table 1: Analgesic Efficacy of Pyrazole Derivatives
| Compound | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 10 | 30 |
| Compound B | 20 | 50 |
| 3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | 50 | 70 |
Agricultural Applications
Pesticide Development
The compound is being explored for its potential use as a pesticide. Research has indicated that pyrazole derivatives can act as effective insecticides due to their ability to interfere with the nervous systems of pests.
Case Study: Insecticidal Activity
A recent study evaluated the insecticidal properties of several pyrazole derivatives against common agricultural pests. The results indicated that 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol showed a high mortality rate in treated insects within 48 hours .
Table 2: Insecticidal Efficacy Against Pests
| Insect Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphid | 100 | 80 |
| Whitefly | 200 | 90 |
| Spider Mite | 300 | 95 |
Materials Science
Polymer Applications
In materials science, the compound is being investigated for its role in developing new polymeric materials. Its unique chemical structure allows for potential modifications that can enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Modification
Research published in Polymer Science explored the incorporation of pyrazole derivatives into polymer matrices. The study found that adding small amounts of 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol improved the thermal stability of the resulting polymers significantly compared to unmodified controls .
Table 3: Thermal Stability of Modified Polymers
| Polymer Type | Addition (wt%) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Control | 0 | 250 |
| Modified Polymer | 5 | 270 |
| Modified Polymer | 10 | 290 |
Mechanism of Action
The mechanism by which 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the enzyme sterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Table 1: Key Comparisons of Pyrazol-5-ol Derivatives
Key Observations:
Substituent Effects on Reactivity and Applications The 3,4-dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to monosubstituted analogs (e.g., 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol). This may improve membrane permeability in biological systems but reduce solubility in polar solvents . Electron-withdrawing groups (e.g., nitro in ) increase acidity at the 5-OH position, making such derivatives more reactive in coordination chemistry or as catalysts.
Biological Activity Pyrazol-5-ols with aryl substituents (e.g., 4-methylphenyl) are associated with fungicidal and pesticidal activity . The target compound’s bioactivity is likely influenced by its balanced lipophilicity from methyl groups, though specific studies are lacking. Compounds with iminomethyl or nitro groups (e.g., ) may exhibit altered binding affinities in biological systems due to enhanced electrophilicity.
Synthetic Methodologies
- Condensation and Schiff base reactions are prevalent for pyrazol-5-ols . The target compound’s synthesis likely follows similar pathways, with methyl substituents requiring optimized reaction conditions to avoid steric interference.
Structural Validation
- X-ray crystallography using SHELXL and ORTEP-III is critical for confirming substituent positions and hydrogen-bonding patterns, as seen in related compounds .
Biological Activity
3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol can be represented by the following chemical structure:
This structure features a pyrazole ring with methyl and phenyl substituents that significantly influence its biological activity.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol. The compound exhibits notable activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | |
| Escherichia coli | 0.25 μg/mL | |
| Candida albicans | 250 μg/mL |
In vitro studies demonstrated that this compound can effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent.
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been extensively documented. Research indicates that compounds like 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol can inhibit key inflammatory mediators.
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases due to its ability to modulate cytokine production.
3. Anticancer Activity
The anticancer properties of pyrazole derivatives are also noteworthy. Studies have shown that 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol can inhibit cancer cell proliferation through various mechanisms.
The compound's mechanism of action may involve the inhibition of specific kinases associated with cell growth and survival, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of various pyrazole derivatives showed that 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol displayed superior antimicrobial activity compared to standard antibiotics against resistant strains of bacteria .
- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory properties revealed that this compound inhibited the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
